molecular formula C7H11N3 B12982023 2-(2-Aminoethyl)pyridin-3-amine

2-(2-Aminoethyl)pyridin-3-amine

Cat. No.: B12982023
M. Wt: 137.18 g/mol
InChI Key: YUTWGZBEDOQFJU-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)pyridin-3-amine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Aminoethyl)pyridin-3-amine can be synthesized through several methods. One common method involves the reduction of 2-(cyanomethyl)pyridine using sodium borohydride in the presence of aluminum chloride. The reaction is carried out in an ether solvent at room temperature for about 6 hours. The solvent is then removed, and the product is extracted using hot isopropyl ether .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated amines.

Scientific Research Applications

2-(2-Aminoethyl)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)pyridin-3-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, influencing their activity. The compound may also inhibit specific enzymes, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridylethylamine: Similar in structure but differs in the position of the amino group.

    2-Aminoethylpyridine: Another derivative with slight variations in the molecular structure.

Uniqueness

2-(2-Aminoethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

2-(2-aminoethyl)pyridin-3-amine

InChI

InChI=1S/C7H11N3/c8-4-3-7-6(9)2-1-5-10-7/h1-2,5H,3-4,8-9H2

InChI Key

YUTWGZBEDOQFJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CCN)N

Origin of Product

United States

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